Cas no 512810-25-2 (1,3-dimethyl-1h-pyrazole-4-carbohydrazide)
1,3-dimethyl-1h-pyrazole-4-carbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 1,3-dimethyl-1h-pyrazole-4-carbohydrazide
- 1H-Pyrazole-4-carboxylicacid,1,3-dimethyl-,hydrazide(9CI)
- SB86345
- EN300-228286
- CS-0173478
- STK301817
- LS-01727
- MFCD03419412
- 512810-25-2
- SCHEMBL22987577
- BBL038359
- AKOS000308017
- D86060
- 1,3-dimethylpyrazole-4-carbohydrazide
- ALBB-004636
-
- MDL: MFCD03419412
- Inchi: 1S/C6H10N4O/c1-4-5(6(11)8-7)3-10(2)9-4/h3H,7H2,1-2H3,(H,8,11)
- InChI Key: YVHSEIOJPHRUIV-UHFFFAOYSA-N
- SMILES: O=C(C1=CN(C)N=C1C)NN
Computed Properties
- Exact Mass: 154.08546096g/mol
- Monoisotopic Mass: 154.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 72.9Ų
1,3-dimethyl-1h-pyrazole-4-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM115520-1g |
1,3-dimethyl-1H-pyrazole-4-carbohydrazide |
512810-25-2 | 95% | 1g |
$240 | 2021-08-06 | |
| Apollo Scientific | OR50953-250mg |
1,3-Dimethylpyrazole-4-carbohydrazide |
512810-25-2 | 95% | 250mg |
£175.00 | 2025-02-20 | |
| Apollo Scientific | OR50953-1g |
1,3-Dimethylpyrazole-4-carbohydrazide |
512810-25-2 | 95% | 1g |
£430.00 | 2025-02-20 | |
| Chemenu | CM115520-1g |
1,3-dimethyl-1H-pyrazole-4-carbohydrazide |
512810-25-2 | 95% | 1g |
$*** | 2023-03-29 | |
| abcr | AB405489-250 mg |
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide |
512810-25-2 | 250MG |
€198.50 | 2022-03-24 | ||
| abcr | AB405489-500 mg |
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide; . |
512810-25-2 | 500mg |
€339.20 | 2023-04-25 | ||
| abcr | AB405489-1 g |
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide; . |
512810-25-2 | 1g |
€406.00 | 2023-04-25 | ||
| abcr | AB405489-5 g |
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide; . |
512810-25-2 | 5g |
€1074.00 | 2023-04-25 | ||
| Chemenu | CM115520-100mg |
1,3-dimethyl-1H-pyrazole-4-carbohydrazide |
512810-25-2 | 95% | 100mg |
$*** | 2023-03-29 | |
| Chemenu | CM115520-250mg |
1,3-dimethyl-1H-pyrazole-4-carbohydrazide |
512810-25-2 | 95% | 250mg |
$*** | 2023-03-29 |
1,3-dimethyl-1h-pyrazole-4-carbohydrazide Suppliers
1,3-dimethyl-1h-pyrazole-4-carbohydrazide Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 1,3-dimethyl-1h-pyrazole-4-carbohydrazide
Introduction to 1,3-dimethyl-1H-pyrazole-4-carbohydrazide (CAS No. 512810-25-2)
1,3-dimethyl-1H-pyrazole-4-carbohydrazide (CAS No. 512810-25-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and chemical properties, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide consists of a pyrazole ring with two methyl groups attached at the 1 and 3 positions, and a carbohydrazide moiety at the 4 position. The pyrazole ring is a five-membered heterocyclic compound with two nitrogen atoms, which imparts significant biological activity to the molecule. The carbohydrazide group, on the other hand, is known for its ability to form stable complexes with various metal ions, making it a valuable scaffold in the design of metal-based drugs.
Recent studies have highlighted the diverse biological activities of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide. One of the most notable applications is its use as an antimicrobial agent. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell walls and membranes, leading to cell death.
In addition to its antimicrobial properties, 1,3-dimethyl-1H-pyrazole-4-carbohydrazide has also shown promise as an antioxidant. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Studies have shown that this compound can effectively scavenge free radicals and protect cells from oxidative damage.
The anti-inflammatory potential of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide has also been explored. Inflammation is a complex biological response to harmful stimuli and is involved in many chronic diseases. Research conducted by a team at the University of California has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.
In the context of cancer research, 1,3-dimethyl-1H-pyrazole-4-carbohydrazide has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2.
The pharmacokinetic properties of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide have also been studied to evaluate its suitability as a drug candidate. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This suggests that it can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
To further enhance its therapeutic potential, researchers are exploring various derivatives and analogs of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide. These modifications aim to optimize its biological activity while minimizing potential side effects. For instance, substituting different functional groups on the pyrazole ring or modifying the carbohydrazide moiety can lead to compounds with improved potency and selectivity.
In conclusion, 1,3-dimethyl-1H-pyrazole-4-carbohydrazide (CAS No. 512810-25-2) is a promising compound with a wide range of biological activities. Its potential applications in antimicrobial therapy, antioxidant protection, anti-inflammatory treatment, and cancer therapy make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing medical science.
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